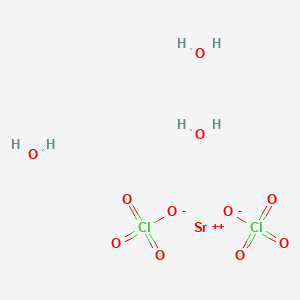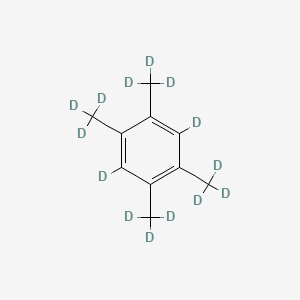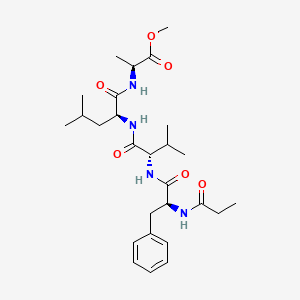
1,8-Octanedioic-2,2,7,7-D4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
1,8-Octanedioic-2,2,7,7-D4 Acid, also known as Suberic Acid , is a labeled analogue of Suberic Acid
Mode of Action
It is known that it is used in the preparation of reduction-sensitive micelles , which suggests that it may interact with its targets to induce changes in cellular uptake.
Biochemical Pathways
Given its use in the preparation of reduction-sensitive micelles , it may be involved in pathways related to cellular uptake and drug delivery.
Result of Action
Its use in the preparation of reduction-sensitive micelles suggests that it may have potential applications in the delivery of anticancer drugs.
Action Environment
It is known to be stable if stored under recommended conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Octanedioic-2,2,7,7-D4 acid can be synthesized through the deuteration of 1,8-Octanedioic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods are designed to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
1,8-Octanedioic-2,2,7,7-D4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1,8-Octanedioic-2,2,7,7-D4 acid is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mechanistic investigations.
Biology: It is employed in metabolic studies to trace the pathways of fatty acid metabolism.
Medicine: The compound is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Comparison with Similar Compounds
Similar Compounds
1,8-Octanedioic acid: The non-deuterated analog of 1,8-Octanedioic-2,2,7,7-D4 acid.
1,6-Hexanedicarboxylic acid: A similar dicarboxylic acid with a shorter carbon chain.
1,10-Decanedioic acid: A similar dicarboxylic acid with a longer carbon chain.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it valuable for tracer studies and mechanistic investigations. The presence of deuterium atoms allows for precise tracking and analysis in various scientific research applications .
Properties
IUPAC Name |
2,2,7,7-tetradeuteriooctanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate](/img/structure/B579534.png)
![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)

![(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol](/img/structure/B579537.png)


![(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B579540.png)
![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)

![diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B579543.png)

